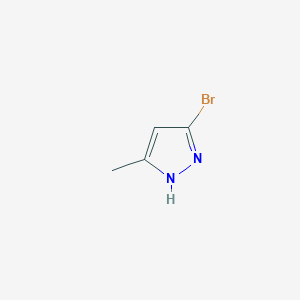
3-bromo-5-methyl-1H-pyrazole
Overview
Description
3-Bromo-5-methyl-1H-pyrazole (3-Br-5-Me-1H-pyrazole) is an important heterocyclic compound with a variety of uses in the scientific and pharmaceutical industries. It is a five-membered ring structure containing two nitrogen atoms and two carbon atoms. This compound is known to be a valuable building block for the synthesis of many other compounds. It has been used in various research applications, including drug discovery and development, as well as in the synthesis of novel compounds for medical and industrial applications.
Scientific Research Applications
Synthesis and Structural Analysis
Pyridyl–Pyrazole-3-One Derivatives Synthesis : A study explored the synthesis of novel compounds, including derivatives of 1H-pyrazole, which were characterized using various methods like IR, X-ray diffraction, and NMR. These compounds demonstrated selective cytotoxicity on certain tumor cell lines without affecting normal human liver cells, suggesting potential in cancer research (Huang et al., 2017).
Tautomerism Studies : Research on 4-bromo-1H-pyrazoles, closely related to 3-bromo-5-methyl-1H-pyrazole, investigated their tautomerism in solid and solution states. This study, involving X-ray crystallography and magnetic resonance spectroscopy, contributes to understanding the structural dynamics of pyrazole derivatives (Trofimenko et al., 2007).
Photoreactivity and Chemical Processes
- Photoinduced Tautomerization : A study on 2-(1H-pyrazol-5-yl)pyridines, including 3-bromo derivatives, revealed three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. This highlights the compound's potential in photochemical applications (Vetokhina et al., 2012).
Biological and Pharmaceutical Applications
Antimicrobial Activity Studies : Pyrazole derivatives, including those related to this compound, have been studied for their antimicrobial properties. For example, certain phenylpyrazole derivatives showed significant inhibitory effects against pathogenic yeast and moulds, indicating potential as therapeutic agents in treating fungal infections (Farag et al., 2008).
Antifungal and Antibacterial Compounds : Research has been conducted on synthesizing new pyrazole derivatives with significant antibacterial and antifungal activities. This underscores the potential of this compound derivatives in developing new antimicrobial agents (Pundeer et al., 2013).
Mechanism of Action
Target of Action
3-Bromo-5-methyl-1H-pyrazole, also known as 5-Bromo-3-methyl-1H-pyrazole, is a versatile scaffold in organic synthesis and medicinal chemistry Pyrazoles, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. Pyrazoles are interesting compounds because they exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . For example, 3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
The broad range of biological activities exhibited by pyrazoles suggests that they can induce various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the physical state and the nature of the substituents in the ring, which can affect the establishment of intermolecular interactions .
Safety and Hazards
3-bromo-5-methyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . Precautionary measures include avoiding inhalation, wearing suitable gloves and protective clothing, and using eye protection .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit enzyme inhibitory activities, making it a valuable tool in studying enzyme functions and pathways . For instance, it can interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, which can be beneficial in understanding disease mechanisms and developing therapeutic strategies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects the downstream biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the cellular transcriptome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular functions . The interactions with metabolic enzymes are particularly important for understanding how this compound influences overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is essential for predicting the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
properties
IUPAC Name |
3-bromo-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPUGWCOWUQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57097-81-1 | |
| Record name | 57097-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
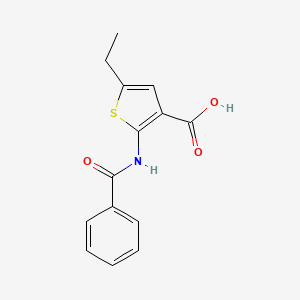

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)
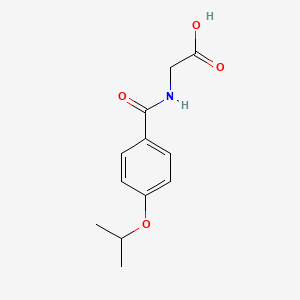
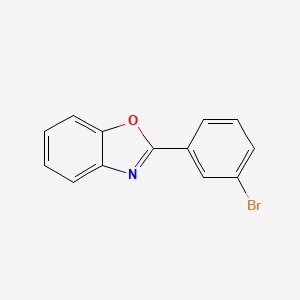
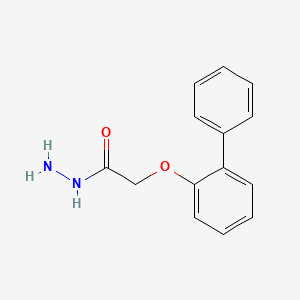

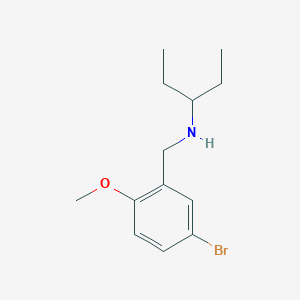
![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)